7-chloro-N-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxamide
CAS No.:
Cat. No.: VC14784180
Molecular Formula: C13H11ClN2O2
Molecular Weight: 262.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11ClN2O2 |
|---|---|
| Molecular Weight | 262.69 g/mol |
| IUPAC Name | 7-chloro-N-cyclopropyl-4-oxo-1H-quinoline-3-carboxamide |
| Standard InChI | InChI=1S/C13H11ClN2O2/c14-7-1-4-9-11(5-7)15-6-10(12(9)17)13(18)16-8-2-3-8/h1,4-6,8H,2-3H2,(H,15,17)(H,16,18) |
| Standard InChI Key | IOHLVOYNERGJSP-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1NC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name is 7-chloro-N-cyclopropyl-4-oxo-1H-quinoline-3-carboxamide, with the following key features:
-
Quinoline core: A bicyclic structure comprising a benzene ring fused to a pyridone ring.
-
Substituents:
Table 1: Physicochemical Properties
Structural Comparison to Related Quinolones
The carboxamide group distinguishes this compound from carboxylic acid derivatives like 7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 93110-13-5). Replacement of the carboxylic acid with a carboxamide reduces ionization at physiological pH, potentially enhancing cell membrane penetration .
Synthesis and Mechanistic Insights
Synthetic Pathways
The synthesis typically involves multi-step reactions:
-
Quinoline Core Formation: Cyclocondensation of substituted anilines with β-ketoesters yields the 4-oxoquinoline scaffold .
-
Functionalization:
Example Reaction:
Mechanism of Antibacterial Action
The compound inhibits bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), disrupting DNA supercoiling and replication . The C7 chlorine and N1 cyclopropyl groups enhance binding to the enzyme-DNA complex, while the C3 carboxamide stabilizes interactions with the GyrA subunit .
Biological Activity and Antimicrobial Efficacy
In Vitro Antibacterial Profiles
Studies on structurally analogous quinolones demonstrate broad-spectrum activity:
Table 2: Comparative MIC Values Against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference Compound | Source |
|---|---|---|---|
| Staphylococcus aureus (MRSA) | 0.7–1.5 | Ciprofloxacin (0.3) | |
| Escherichia coli | 1.5–3.0 | Ciprofloxacin (0.03) | |
| Pseudomonas aeruginosa | 3.0–6.0 | Ciprofloxacin (0.5) |
Resistance Mitigation
The cyclopropyl group at N1 reduces efflux pump recognition in resistant strains, while the carboxamide minimizes target mutations in GyrA . Synergistic effects with β-lactams have been observed in methicillin-resistant S. aureus (MRSA) .
Applications and Future Directions
Current Uses
-
Antibacterial Research: Lead compound for novel anti-MRSA agents .
-
Structure-Activity Relationship (SAR) Studies: Modifications at C7 and C3 to optimize potency .
Emerging Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume